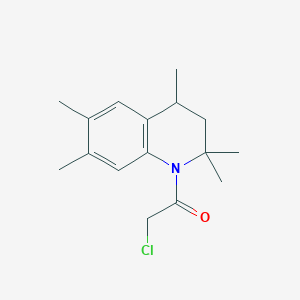

1-(Chloroacétyl)-2,2,4,6,7-pentaméthyl-1,2,3,4-tétrahydroquinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

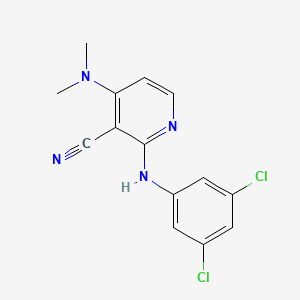

1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chloroacetyl group attached to a tetrahydroquinoline ring system, which is further substituted with multiple methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Applications De Recherche Scientifique

1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s worth noting that chloroacetamide herbicides, which share a similar chloroacetyl group, act by inhibiting the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . Another study suggests that chloroacetamides and thiocarbamates can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

A study on a similar compound, acetyl-l-carnitine, showed that it was rapidly absorbed into the bloodstream, with peak plasma concentrations reached in a specific time frame .

Result of Action

A study on a similar compound, lidocaine, showed that it acts as a local anesthetic that numbs the sensations of tissues .

Action Environment

It’s important to note that environmental threats are jeopardizing human health, and urgent action is needed to reverse global damage to our shared air, water, and climate .

Méthodes De Préparation

The synthesis of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline typically involves the acylation of the corresponding tetrahydroquinoline derivative with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Material: 2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline

Reagent: Chloroacetyl chloride

Base: Triethylamine

Solvent: Dry toluene or dichloromethane

Reaction Conditions: The reaction mixture is stirred at low temperature (0°C to room temperature) to ensure controlled addition and reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to modify the chloroacetyl group or other parts of the molecule.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Comparaison Avec Des Composés Similaires

1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

1-(Acetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline: Contains an acetyl group instead of a chloroacetyl group, leading to different reactivity and applications.

1-(Bromoacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a bromoacetyl group, which may exhibit different reactivity and biological activity.

The uniqueness of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline lies in its specific reactivity due to the presence of the chloroacetyl group, making it a valuable compound for various chemical and biological studies.

Propriétés

IUPAC Name |

2-chloro-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-7,12H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEFRLGIAHYTTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CCl)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)